

Application Note: Comprehensive Characterization of H-Chpro-OH.HCl

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Compound of Interest

Compound Name: H-Chpro-OH.HCl

Cat. No.: B193167

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methodologies for the comprehensive characterization of **H-Chpro-OH.HCl** (CAS Number: 90657-55-9), a key building block in protein degradation research.^{[1][2]} The following protocols and data interpretation guidelines are intended to ensure the identity, purity, and quality of this compound.

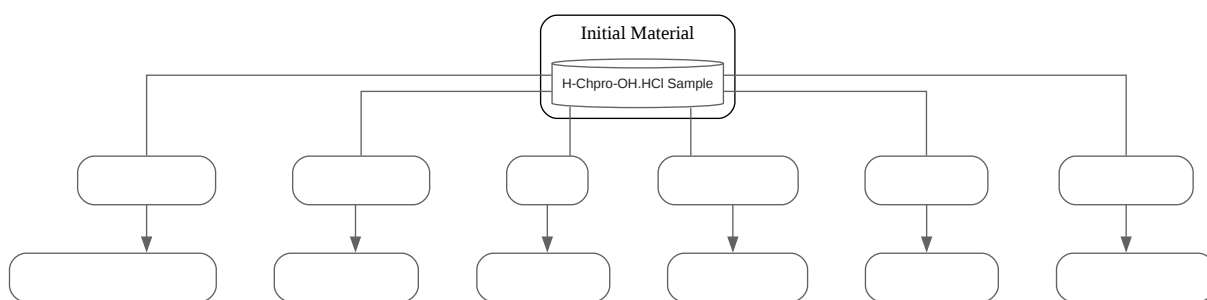
Physicochemical Properties

H-Chpro-OH.HCl is the hydrochloride salt of a substituted proline derivative. Its fundamental properties are summarized below.

Property	Value	Reference
Systematic Name	(4R)-4-Cyclohexyl-L-proline hydrochloride	(Structure inferred from formula and name)
CAS Number	90657-55-9	^{[1][2]}
Molecular Formula	C ₁₁ H ₂₀ ClNO ₂	^{[1][2]}
Molecular Weight	233.74 g/mol	^{[1][2]}
Appearance	White to off-white solid	(Typical)
Solubility	Soluble in water and methanol.	^{[3][4]}

Analytical Workflow

A systematic approach is crucial for the complete characterization of **H-Chpro-OH.HCl**. The following diagram illustrates the recommended analytical workflow, outlining how data from various techniques are integrated to confirm the compound's structure, purity, and properties.



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Figure 1: Recommended analytical workflow for **H-Chpro-OH.HCl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of **H-Chpro-OH.HCl**. ^1H and ^{13}C NMR experiments confirm the carbon-hydrogen framework.

Experimental Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **H-Chpro-OH.HCl** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol- d_4 or D_2O).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).

- Number of Scans: 16-32.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (zgpg30).
 - Number of Scans: 1024-2048.
 - Spectral Width: 0 to 200 ppm.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Data and Interpretation

The chemical shifts (δ) are influenced by the electronic environment of the nuclei.[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹ H NMR Data (Methanol-d ₄ , 400 MHz)	
Chemical Shift (δ , ppm)	Multiplicity
4.45 - 4.35	m
3.50 - 3.35	m
2.55 - 2.40	m
2.20 - 2.05	m
2.00 - 0.90	m

¹³C NMR Data (Methanol-d₄, 101 MHz)

Chemical Shift (δ, ppm)	Assignment
174.5	C=O (Carboxylic Acid)
61.0	Proline Cα
48.0	Proline Cδ
45.0 - 25.0	Proline Cβ, Cγ & Cyclohexyl Carbons

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the elemental formula of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of **H-Chpro-OH.HCl** (approx. 0.1 mg/mL) in a suitable solvent such as methanol or 50:50 acetonitrile:water.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition (Positive Ion Mode):**
 - Ionization Mode: ESI+.
 - Mass Range: m/z 50 - 500.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Source Temperature: 100 - 150 °C.
- **Data Analysis:** Identify the protonated molecular ion [M+H]⁺, where M is the free base (C₁₁H₁₉NO₂). Compare the measured accurate mass to the theoretical mass.

Expected Data and Interpretation

The mass spectrum should show a prominent peak corresponding to the protonated molecule.

High-Resolution Mass Spectrometry Data	
Parameter	Value
Ion	$[M+H]^+$
Theoretical m/z	212.1489 (for $C_{11}H_{20}NO_2^+$)
Measured m/z	212.1491 (Example)
Mass Error	< 5 ppm

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of **H-Chpro-OH.HCl**.^[8] A reversed-phase method is suitable for this polar compound.

Experimental Protocol

- **Sample Preparation:** Prepare a stock solution of **H-Chpro-OH.HCl** in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1.0 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
- **Instrumentation:** A standard HPLC system with a UV detector.
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 µm particle size.
 - **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water.
 - **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - **Gradient:** 5% B to 95% B over 15 minutes.
 - **Flow Rate:** 1.0 mL/min.

- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection: UV at 210 nm.
- Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Data

HPLC Purity Analysis	
Parameter	Typical Result
Retention Time (t _R)	7-9 minutes (Example)
Purity (Area %)	$\geq 97\%$

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[\[9\]](#)[\[10\]](#)

Experimental Protocol

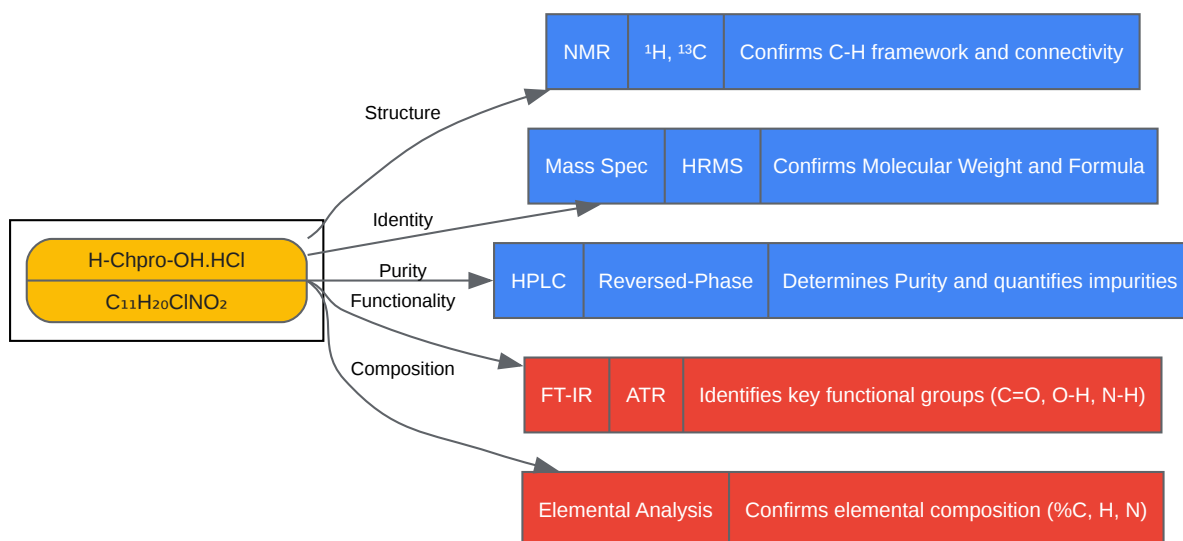
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Data and Interpretation

FT-IR Absorption Bands	
Wavenumber (cm ⁻¹)	Assignment
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
~3000 (broad)	N-H stretch (secondary ammonium salt)
2930, 2855	C-H stretch (aliphatic)
~1720	C=O stretch (carboxylic acid)
~1580	N-H bend

Relationship Between Analytical Techniques

The information obtained from each analytical technique is complementary, providing a complete picture of the molecule's identity and quality. The diagram below illustrates this relationship.



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Figure 2: Interrelation of analytical techniques and derived information.

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